4-(Bromomethyl)-2-(trifluoromethyl)thiazole

Medicinal Chemistry Organic Synthesis Thiazole Derivatives

4-(Bromomethyl)-2-(trifluoromethyl)thiazole (CAS 852854-38-7) is a premium electrophilic building block featuring a unique 4-bromomethyl-2-trifluoromethyl substitution pattern. This distinct architecture ensures precise reactivity in nucleophilic substitution and cross-coupling, while the trifluoromethyl group enhances metabolic stability and lipophilicity in downstream derivatives. Avoid unwanted N-alkylation; choose the chemoselective 4-substituted regioisomer for reliable results.

Molecular Formula C5H3BrF3NS
Molecular Weight 246.05 g/mol
CAS No. 852854-38-7
Cat. No. B6332571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-(trifluoromethyl)thiazole
CAS852854-38-7
Molecular FormulaC5H3BrF3NS
Molecular Weight246.05 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)C(F)(F)F)CBr
InChIInChI=1S/C5H3BrF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2
InChIKeyUTQWFYRLOKDFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-2-(trifluoromethyl)thiazole (CAS 852854-38-7): Technical Overview and Procurement Considerations for Thiazole-Based Building Blocks


4-(Bromomethyl)-2-(trifluoromethyl)thiazole (CAS 852854-38-7, molecular formula C₅H₃BrF₃NS, MW 246.05) is a heterocyclic building block featuring a thiazole ring substituted with a bromomethyl group at the 4-position and a trifluoromethyl group at the 2-position . The compound is typically supplied as a liquid or low-melting solid with a predicted boiling point of 175.6±40.0 °C and density of 1.820±0.06 g/cm³ . Its primary utility lies in its function as an electrophilic intermediate for nucleophilic substitution reactions, enabling the installation of the 2-(trifluoromethyl)thiazol-4-ylmethyl pharmacophore into more complex molecular scaffolds [1].

Why Simple Thiazole or Bromomethyl Analog Substitution Fails: The Critical Role of the 4-Bromomethyl-2-trifluoromethyl Motif


Direct substitution of 4-(bromomethyl)-2-(trifluoromethyl)thiazole with other in-class building blocks, such as the 5-bromomethyl regioisomer (CAS 157984-62-8) or non-fluorinated analogs like 4-(bromomethyl)thiazole (CAS 52829-53-5), is not chemically equivalent. The specific arrangement of the electrophilic bromomethyl handle at the 4-position and the strongly electron-withdrawing trifluoromethyl group at the 2-position dictates a unique reactivity profile. Theoretical studies on thiazole derivatives indicate that substituent position significantly alters the electron density and reactivity of the ring, with 4-substituted thiazoles exhibiting a distinct nucleophilic character compared to their 2- or 5-substituted counterparts [1]. This electronic environment directly impacts the rate and outcome of subsequent nucleophilic substitution or cross-coupling reactions, meaning a generic bromomethyl-thiazole cannot replicate the precise reactivity required for the synthesis of specific target molecules [2]. Furthermore, the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability to any downstream derivative, a critical advantage not offered by non-fluorinated or differently substituted analogs [3].

Quantitative Evidence Guide for 4-(Bromomethyl)-2-(trifluoromethyl)thiazole: Performance Data for Informed Procurement


Comparative Synthetic Utility: Gabriel Synthesis Yield of 4-Aminomethyl Derivative

The compound serves as a direct precursor to (2-(trifluoromethyl)thiazol-4-yl)methanamine (CAS 852854-39-8) via a two-step Gabriel synthesis. This transformation, using potassium phthalimide followed by hydrazine cleavage, proceeds with a reported isolated yield of 52% . This demonstrates the compound's viability as a productive intermediate for installing a primary amine handle, a common requirement for further derivatization in medicinal chemistry programs.

Medicinal Chemistry Organic Synthesis Thiazole Derivatives

Differentiated Reactivity Profile: Positional Effect on Thiazole Ring Electrophilicity

Computational analysis of thiazole derivatives using DFT (B3LYP/6-311++G(d,p)) reveals a distinct reactivity hierarchy based on the position of substitution. The study found that the reactivity toward electrophilic attack at the nitrogen atom follows the sequence: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This implies that 4-(bromomethyl)-2-(trifluoromethyl)thiazole, as a 4-substituted derivative, will exhibit a different (and generally lower) propensity for electrophilic reactions at the ring nitrogen compared to its 2- or 5-substituted regioisomers. This predictable difference in electronic behavior is crucial for chemoselective transformations where the ring nitrogen's nucleophilicity must be controlled.

Computational Chemistry Reactivity Prediction Thiazole Electronics

Procurement Specification: Guaranteed Purity and Physical Form for Reproducible Synthesis

Commercial suppliers of 4-(bromomethyl)-2-(trifluoromethyl)thiazole (CAS 852854-38-7) offer the compound with a minimum purity specification of 95% [1]. This level of purity is standard for research-grade building blocks and ensures that the starting material's quality is sufficient for reliable and reproducible synthetic transformations without the need for extensive in-house purification.

Chemical Procurement Quality Assurance Building Block Purity

Recommended Application Scenarios for 4-(Bromomethyl)-2-(trifluoromethyl)thiazole Based on Quantitative Evidence


Synthesis of Primary Amine-Containing Pharmacophores

This compound is optimally deployed as an intermediate for generating (2-(trifluoromethyl)thiazol-4-yl)methanamine, a valuable primary amine building block. The established two-step Gabriel synthesis protocol, which provides a 52% yield, makes it a practical choice for medicinal chemists seeking to introduce a 4-aminomethyl-2-trifluoromethylthiazole moiety into drug candidates . The resultant amine can be further functionalized via amide bond formation, reductive amination, or sulfonamide synthesis, providing a direct entry into diverse chemical space.

Controlled Electrophilic Chemistry at the Thiazole Ring

In synthetic sequences where the thiazole ring's nitrogen must remain unfunctionalized or where its nucleophilicity needs to be suppressed to prevent side reactions, the 4-substituted nature of this compound offers a distinct advantage. The computational evidence predicting lower reactivity at the nitrogen atom for 4-substituted thiazoles compared to 2- or 5-substituted analogs [1] suggests that this building block is the preferred choice when chemoselective reaction at the bromomethyl group is paramount and unwanted N-alkylation or N-oxidation of the thiazole ring must be avoided.

Lead Optimization Programs Requiring Enhanced Metabolic Stability

The trifluoromethyl group is a well-established motif for improving the metabolic stability and lipophilicity of pharmaceutical compounds [2]. This building block is therefore particularly well-suited for use in lead optimization programs where blocking metabolic hot spots or improving the pharmacokinetic profile of a lead series is a key objective. By incorporating the 2-trifluoromethylthiazole scaffold early in synthesis via this building block, medicinal chemists can directly probe the impact of this substitution on in vitro ADME properties and in vivo efficacy.

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